N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide is a complex organic compound of interest due to its unique chemical structure and potential applications across various scientific disciplines, including chemistry, biology, and medicine. This compound is characterized by the presence of several functional groups, making it a versatile molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can be achieved through multi-step organic reactions. Typically, the synthesis involves:
Starting Materials: : Precursors such as 2-methoxybenzoic acid, 3,4-dihydroisoquinoline, and 4-(dimethylamino)benzaldehyde.
Step-by-Step Reactions
Amide Bond Formation: : Coupling of 2-methoxybenzoic acid with 3,4-dihydroisoquinoline.
Reductive Amination: : Reaction between the resulting amide and 4-(dimethylamino)benzaldehyde under reducing conditions to yield the final compound.
Reaction Conditions: : Specific catalysts, solvents, temperature, and pH control are crucial to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Scalability: : Utilizing large-scale reactors and automated systems to manage reaction conditions.
Optimization: : Fine-tuning the reaction parameters to maximize efficiency and minimize by-products.
Purification: : Employing chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can undergo various reactions, such as:
Oxidation: : Introduction of oxygen atoms, potentially leading to the formation of ketones or aldehydes.
Reduction: : Removal of oxygen atoms or addition of hydrogen, yielding alcohols or amines.
Substitution: : Replacement of functional groups, typically involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: : Halogenation agents (e.g., Br2) or alkylating agents (e.g., CH3I) in polar solvents.
Major Products Formed
Oxidation Products: : Aldehydes or carboxylic acids.
Reduction Products: : Amines or alcohols.
Substitution Products: : Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide finds use in several research areas:
Chemistry: : Studying its reactivity and potential as an intermediate in organic synthesis.
Biology: : Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Exploring its therapeutic potential, including its role as a lead compound for drug development.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Binding to Receptors: : Interaction with specific protein receptors, influencing cellular signaling pathways.
Enzyme Inhibition: : Inhibiting the activity of target enzymes, affecting metabolic processes.
Pathways Involved: : Modulation of pathways such as those involving neurotransmitters or signal transduction cascades.
Comparison with Similar Compounds
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide
2-Methoxy-N-(2-(4-(dimethylamino)phenyl)ethyl)benzamide
Uniqueness
Structural Features: : The combination of dihydroisoquinoline and dimethylaminophenyl groups.
Reactivity: : Unique chemical behavior due to its functional groups.
Applications: : Specific uses in research and potential therapeutic roles.
Exploring this compound further could yield fascinating insights and advancements in multiple scientific fields.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29(2)23-14-12-21(13-15-23)25(30-17-16-20-8-4-5-9-22(20)19-30)18-28-27(31)24-10-6-7-11-26(24)32-3/h4-15,25H,16-19H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINROSEHUYVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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